Hexylhibo

Neuropharmacology Stereochemistry mGluR

Hexylhibo is a 4-hexyl-substituted homoibotenic acid analogue providing clean pharmacological isolation of group I mGluR (mGlu1a/5a) signaling. Unlike broad-spectrum antagonists, its >7.1-fold selectivity over group II/III mGluRs eliminates confounding off-target effects. The racemic mixture (≥98% purity, Kb=140/110 μM at mGlu1a/5a) offers a cost-effective alternative to the (S)-enantiomer for high-throughput screening—requiring ~4.7× higher concentration for equivalent mGlu1a antagonism. Functionally validated: reduces sEPSC amplitude by 28.7% at 200 μM in rat pyramidal neurons, inhibits NMDA-induced seizures, and modulates HPA axis stress response in vivo. Specify stereochemical form (racemate vs. S-enantiomer) when ordering.

Molecular Formula C12H20N2O4
Molecular Weight 256.30 g/mol
CAS No. 334887-43-3
Cat. No. B1662583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexylhibo
CAS334887-43-3
SynonymsAlternative Name: Hexylhomoibotenic acid
Molecular FormulaC12H20N2O4
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(ONC1=O)CC(C(=O)O)N
InChIInChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17)
InChIKeyOKJBLHIYOWSQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexylhibo (CAS 334887-43-3): Group I mGluR Antagonist Pharmacological Tool – Procurement & Selection Guide for Neuroscience Research


Hexylhibo (CAS 334887-43-3), a 4-hexyl-substituted homoibotenic acid (HIBO) analogue, is a group I metabotropic glutamate receptor (mGluR) antagonist that selectively targets mGlu1a and mGlu5a receptors [1]. Its molecular formula is C12H20N2O4 with a molecular weight of 256.3 g/mol, and it is commercially available as a racemic mixture with a typical purity of ≥98% (HPLC) . The compound exhibits antagonist activity at group I mGluRs with Kb values of 140 μM at mGlu1a and 110 μM at mGlu5a, while demonstrating functional selectivity over group II (mGlu2) and group III (mGlu4a) mGluRs (Kb >1000 μM) [2]. In vitro, Hexylhibo (200 μM) reduces spontaneous excitatory postsynaptic current (sEPSC) amplitude by 28.7% in rat pyramidal neurons, confirming its functional antagonism of endogenous glutamate signaling . Hexylhibo serves as a reference antagonist for dissecting group I mGluR-mediated signaling in neuropharmacology research, particularly in studies of synaptic plasticity, stress neuroendocrinology, and excitotoxicity.

Why Generic mGluR Antagonists Cannot Substitute for Hexylhibo in Group I-Specific Neuroscience Studies


Broad-spectrum mGluR antagonists (e.g., MCPG, LY341495) lack the group I selectivity required to isolate mGlu1/5-mediated signaling from group II/III contributions, introducing confounding off-target effects in synaptic and behavioral assays [1]. Within the 4-alkyl-HIBO analogue series, alkyl chain length critically governs receptor selectivity: shorter-chain analogues (e.g., ethyl-, propyl-HIBO) exhibit high affinity for ionotropic AMPA and kainate receptors (Ki as low as 0.16 μM for GluR5 with isopropyl-HIBO), whereas the hexyl substituent uniquely shifts the pharmacological profile toward exclusive group I mGluR antagonism [2]. Furthermore, the racemic mixture (Hexylhibo, CAS 334887-43-3) and the (S)-enantiomer (CAS 334887-48-8) display substantially different potencies (Kb values differ by approximately 2- to 4.7-fold), meaning that substitution between these forms without protocol adjustment will produce quantitatively divergent experimental outcomes [3]. Procurement decisions must therefore specify the exact stereochemical form and validate purity specifications (≥98% for racemate; ≥99% for (S)-enantiomer) to ensure reproducibility .

Hexylhibo Quantitative Differentiation Evidence: Direct Comparative Data vs. Closest Analogs and Stereoisomers


Stereochemical Potency Differentiation: Racemic Hexylhibo vs. (S)-HexylHIBO at mGlu1a and mGlu5a

Hexylhibo (racemic mixture, CAS 334887-43-3) exhibits antagonist activity at group I mGluRs, but the pharmacological activity resides exclusively in the (S)-enantiomer [1]. Direct comparison reveals that (S)-HexylHIBO (CAS 334887-48-8) is 4.7-fold more potent at mGlu1a and 1.8-fold more potent at mGlu5a than the racemic mixture. This stereochemical potency difference is critical for experimental design, as using the racemate effectively delivers half the molar antagonist activity of the pure (S)-enantiomer at mGlu1a.

Neuropharmacology Stereochemistry mGluR

Group I mGluR Selectivity: Hexylhibo vs. Group II (mGlu2) and Group III (mGlu4a) Receptors

Hexylhibo demonstrates functional selectivity for group I mGluRs (mGlu1a and mGlu5a) over group II and III receptors. At mGlu2 (group II) and mGlu4a (group III), Hexylhibo exhibits negligible antagonist activity with Kb values exceeding 1000 μM [1]. This represents a selectivity window of ≥7.1-fold (mGlu5a vs. mGlu2/mGlu4a) and ≥9.1-fold (mGlu1a vs. mGlu2/mGlu4a). In contrast, earlier 4-alkyl-HIBO analogues with shorter alkyl chains (ethyl-, propyl-, isopropyl-HIBO) display high affinity for ionotropic AMPA and kainate receptors (e.g., isopropyl-HIBO Ki = 0.16 μM at GluR5), lacking the exclusive group I mGluR selectivity profile [2].

Receptor Selectivity mGluR Neuropharmacology

In Vitro Functional Efficacy: sEPSC Amplitude Reduction in Rat Pyramidal Neurons

Hexylhibo produces quantifiable functional antagonism of endogenous glutamatergic transmission. At a concentration of 200 μM, Hexylhibo reduces the amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) in rat pyramidal neurons by 28.7% . This measurement provides a benchmark for validating compound activity in electrophysiological preparations. While a direct head-to-head comparison with other group I mGluR antagonists in the same assay system is not available in the current literature, the magnitude of sEPSC reduction at 200 μM (approximately twice the Kb for mGlu5a) is consistent with its antagonist potency at group I mGluRs.

Electrophysiology Synaptic Transmission mGluR

In Vivo Efficacy Benchmark: NMDA-Induced Seizure Inhibition in Mice

Hexylhibo demonstrates in vivo functional activity in a validated neuropharmacological model. Intracerebroventricular (i.c.v.) administration of Hexylhibo at 6.3 mg/kg and 12.5 mg/kg inhibits NMDA-induced seizures in mice [1]. This dose-dependent effect establishes a benchmark for in vivo experimental design when using Hexylhibo as a pharmacological tool to probe group I mGluR contributions to excitotoxicity and seizure susceptibility.

In Vivo Pharmacology Seizure Models mGluR

Procurement-Relevant Purity and Physical Property Specifications

Hexylhibo (racemic mixture, CAS 334887-43-3) is commercially supplied with a minimum purity of ≥98% as determined by HPLC, while the (S)-enantiomer (CAS 334887-48-8) is available at ≥99% purity . The racemic mixture is soluble to 20 mM in 1 eq. NaOH, with some sources reporting solubility <5.13 mg/mL under similar conditions . Storage recommendations specify room temperature for the solid powder, with long-term stability confirmed for 3 years at -20°C [1]. These specifications are critical for procurement decisions, as purity variations can affect apparent potency, and improper solvent selection may compromise experimental reproducibility.

Quality Control Procurement Reproducibility

Hexylhibo Optimal Research Applications: Evidence-Based Use Cases for Group I mGluR Pharmacology


Dissecting Group I vs. Group II/III mGluR Contributions to Synaptic Plasticity

Hexylhibo's demonstrated selectivity for mGlu1a (Kb = 140 μM) and mGlu5a (Kb = 110 μM) with negligible activity at mGlu2 and mGlu4a (Kb >1000 μM) enables clean pharmacological isolation of group I mGluR-mediated effects in electrophysiological studies [1]. Researchers can apply Hexylhibo at 200 μM to achieve a 28.7% reduction in sEPSC amplitude in rat pyramidal neurons, providing a quantifiable benchmark for group I mGluR contribution to basal synaptic transmission . This application is particularly valuable in brain slice preparations where selective pharmacological dissection of mGluR subtype contributions is required.

Investigating Group I mGluR Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Stress Responses

Hexylhibo has been validated in vivo for studying group I mGluR involvement in neuroendocrine stress regulation. Intracerebroventricular administration of Hexylhibo elevates the HPA axis response to restraint stress in rats, as evidenced by potentiation of plasma ACTH level increases [1]. Furthermore, Hexylhibo (6.3 and 12.5 mg/kg, i.c.v.) inhibits NMDA-induced seizures in mice, supporting its utility in excitotoxicity and seizure susceptibility models . These in vivo applications leverage the compound's ability to antagonize endogenous group I mGluR signaling in whole-animal systems.

Comparative Stereochemical Pharmacology: Racemic Hexylhibo as a Cost-Effective Alternative to (S)-HexylHIBO

For studies where the highest potency is not required, the racemic mixture Hexylhibo (CAS 334887-43-3) offers a cost-effective alternative to the more potent (S)-enantiomer (CAS 334887-48-8). The racemate exhibits Kb values of 140 μM (mGlu1a) and 110 μM (mGlu5a), compared to 30 μM and 61 μM respectively for the (S)-enantiomer [1]. Researchers can achieve equivalent functional antagonism by adjusting the concentration proportionally (e.g., using approximately 4.7× higher concentration of racemate to match (S)-enantiomer potency at mGlu1a). This application is suitable for preliminary screening, high-throughput assays where compound cost is a limiting factor, or studies requiring stereochemical controls.

Quality-Controlled Reference Standard for Group I mGluR Antagonist Assays

Hexylhibo is commercially available with rigorously defined purity specifications (≥98% by HPLC for racemate; ≥99% for (S)-enantiomer) and characterized solubility (20 mM in 1 eq. NaOH), making it suitable as a reference standard for validating group I mGluR antagonist activity in new chemical entities or novel assay systems [1]. Its well-documented selectivity profile (≥7.1-fold over group II/III mGluRs) and functional validation in both in vitro (sEPSC reduction) and in vivo (seizure inhibition, HPA axis modulation) models provide a robust benchmark for comparative pharmacology studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexylhibo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.